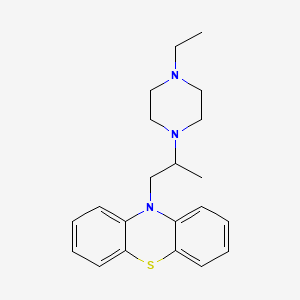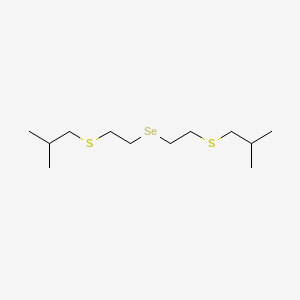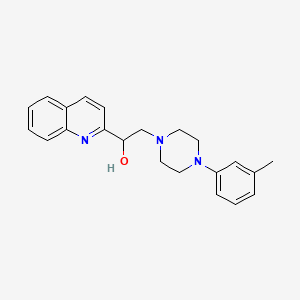
alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a methylphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the methylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance the production process.
化学反応の分析
Types of Reactions
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or piperazine rings.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol: shares similarities with other quinoline derivatives and piperazine-containing compounds.
Quinoline derivatives: Known for their antimicrobial and antimalarial properties.
Piperazine-containing compounds: Often used in pharmaceuticals for their psychoactive and anthelmintic effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
特性
CAS番号 |
126921-39-9 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
2-[4-(3-methylphenyl)piperazin-1-yl]-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C22H25N3O/c1-17-5-4-7-19(15-17)25-13-11-24(12-14-25)16-22(26)21-10-9-18-6-2-3-8-20(18)23-21/h2-10,15,22,26H,11-14,16H2,1H3 |
InChIキー |
WYTGKBPPHLDNLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=NC4=CC=CC=C4C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


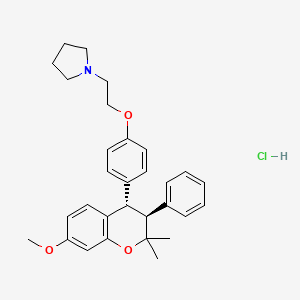
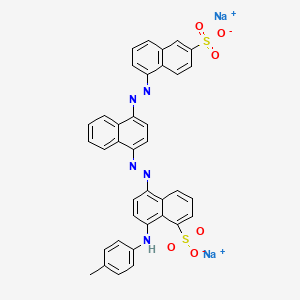




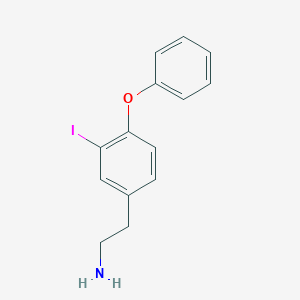

![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)

